molecular formula C12H17NO5 B578857 Betaine salicylate CAS No. 17671-53-3

Betaine salicylate

Cat. No.: B578857
CAS No.: 17671-53-3
M. Wt: 255.27
InChI Key: CFXSFDXXYYHZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The historical development of this compound can be traced through patent literature dating back to the 1960s, with French Patent 1.123 M of 1962 representing one of the earliest documented syntheses of this compound. This early patent work established the foundational understanding of this compound preparation and its potential applications. The compound gained renewed attention in subsequent decades as researchers recognized its unique properties and potential advantages over traditional salicylic acid formulations.

The evolution of this compound synthesis has been documented through various international patents, including European Patent EP1569692B1 from 2002, which described comprehensive methods for creating betaine and salicylic acid compositions. Chinese Patent CN112409198A from 2021 further refined preparation methodologies, demonstrating the continued scientific interest in optimizing synthesis procedures. These patent documents reveal a progression from basic preparation methods to sophisticated manufacturing processes designed to maximize yield and purity.

Historical analysis of salicylic acid itself provides additional context for understanding this compound development. Salicylic acid was first synthesized by German chemist Gerland in 1852, with acetylsalicylic acid following a year later through the work of French chemist Gerhardt. This historical foundation in salicylic acid chemistry provided the necessary knowledge base for later developments in this compound synthesis.

Nomenclature and Classification

This compound operates under multiple nomenclature systems, reflecting its complex chemical nature and diverse applications. The International Nomenclature of Cosmetic Ingredients (INCI) designation simply uses "this compound," while the systematic chemical name employs the more descriptive "carboxymethyl(trimethyl)azanium;2-carboxyphenolate". Alternative nomenclature includes "(Carboxymethyl)trimethylammonium salicylate" and "Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxybenzoate".

The compound falls within the classification of quaternary ammonium cations and amphoteric surfactants. More specifically, this compound belongs to the betaine class of chemical compounds, characterized by the presence of a quaternary ammonium cation within the molecular structure. This classification system places the compound within the broader category of zwitterionic substances, which possess both positive and negative charges within the same molecule.

From a functional perspective, this compound is classified as both an antimicrobial agent and a keratolytic compound. This dual classification reflects the compound's inherited properties from its parent molecules, where the salicylic acid component contributes keratolytic activity while the betaine portion provides antimicrobial characteristics.

Table 1: Nomenclature and Identification Data for this compound

Identification Parameter Value
CAS Registry Number 17671-53-3
INCI Name This compound
Systematic IUPAC Name carboxymethyl(trimethyl)azanium;2-carboxyphenolate
European Community Number 806-738-7
UNII Identifier DRF395F9AY
DSSTox Substance ID DTXSID60170177
Nikkaji Number J243.861E

Chemical Representation and Structural Positioning in Organic Chemistry

The chemical representation of this compound reveals a sophisticated molecular architecture that positions this compound uniquely within organic chemistry frameworks. The molecular formula C₁₂H₁₇NO₅ encompasses both ionic components: the betaine cation (C₅H₁₁NO₂⁺) and the salicylate anion (C₇H₅O₃⁻). The InChI representation "InChI=1S/C7H6O3.C5H11NO2/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5(7)8/h1-4,8H,(H,9,10);4H2,1-3H3" provides a complete structural description of the compound's atomic connectivity.

Crystallographic analysis has revealed that this compound crystallizes in the Pbca space group, with unit cell parameters of a = 10.211, b = 10.775, and c = 22.531 Ångströms. Each unit cell contains eight this compound molecules arranged in a specific three-dimensional pattern. The crystal structure demonstrates that carboxyl groups of salicylic acid and betaine are positioned in close proximity, facilitating hydrogen bond formation that stabilizes the overall structure.

The structural positioning within organic chemistry places this compound at the intersection of several important chemical categories. As a quaternary ammonium salt, it shares characteristics with other ionic organic compounds while maintaining unique properties derived from its specific molecular arrangement. The presence of both hydrophilic and hydrophobic regions within the molecule classifies it as an amphiphilic compound, contributing to its surfactant properties.

Table 2: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₇NO₅
Molecular Weight 255.27 g/mol
InChI Key CFXSFDXXYYHZFU-UHFFFAOYSA-N
Crystal System Orthorhombic (Pbca)
Unit Cell Parameters a=10.211, b=10.775, c=22.531 Å
Water Solubility 0.74 gram percent at 25°C
Physical State White crystalline powder

Relationship to Parent Compounds (Betaine and Salicylic Acid)

The relationship between this compound and its parent compounds represents a fundamental aspect of understanding this chemical entity. Betaine, systematically known as glycine betaine or trimethylglycine, serves as the cationic component of the salt formation. This naturally occurring compound possesses the molecular formula C₅H₁₁NO₂ and is characterized by its quaternary ammonium structure with three methyl groups attached to a nitrogen atom. Betaine's biological significance extends beyond its role in this compound formation, as it functions as an osmolyte and methylating agent in various biological systems.

Salicylic acid, the anionic component, contributes its phenolic structure and carboxylic acid functionality to the this compound molecule. With the molecular formula C₇H₆O₃, salicylic acid is distinguished by its benzene ring bearing both hydroxyl and carboxyl substituents in an ortho configuration. This structural arrangement enables intramolecular hydrogen bonding within the salicylic acid molecule, a characteristic that influences the overall stability and properties of this compound.

The formation of this compound involves the interaction between the carboxylic acid group of betaine and the carboxylate functionality of salicylic acid through hydrogen bonding mechanisms. Crystallographic studies have demonstrated that this interaction results in O₃–H₄⋯O₄ hydrogen bonds with a length of 1.53 Ångströms, which is notably shorter than intermolecular hydrogen bonds found within pure salicylic acid crystals. This enhanced hydrogen bonding contributes to the increased thermal stability observed in this compound compared to its individual components.

The synthetic preparation of this compound typically involves combining equimolar amounts of betaine and salicylic acid in appropriate solvents, followed by crystallization procedures. Research has shown that various solvent systems can be employed, including ethanol and water, with yields reaching up to 98% under optimized conditions. The preparation method influences the final crystal structure and properties of the resulting this compound product.

Table 3: Comparative Analysis of Parent Compounds and this compound

Compound Molecular Formula Molecular Weight Key Functional Groups Role in this compound
Betaine C₅H₁₁NO₂ 117.15 g/mol Quaternary ammonium, Carboxyl Cationic component
Salicylic Acid C₇H₆O₃ 138.12 g/mol Phenolic hydroxyl, Carboxyl Anionic component
This compound C₁₂H₁₇NO₅ 255.27 g/mol Combined ionic structure Complete salt formation

The relationship between this compound and its parent compounds extends beyond simple salt formation to encompass modified physical and chemical properties. Nuclear magnetic resonance studies have revealed significant chemical shift changes in this compound compared to free betaine, particularly in the region between amino and carboxyl groups, indicating strong hydrogen bonding interactions. Fourier-transform infrared spectroscopy analysis shows broadened absorption bands in this compound that differ from both parent compounds, confirming the formation of new intermolecular interactions.

Properties

IUPAC Name

carboxymethyl(trimethyl)azanium;2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C5H11NO2/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5(7)8/h1-4,8H,(H,9,10);4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXSFDXXYYHZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)O.C1=CC=C(C(=C1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170177
Record name Betaine salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17671-53-3
Record name Betaine salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaine salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (carboxymethyl)trimethylazanium 2-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAINE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF395F9AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Anhydrous Alcoholic Medium Method

The foundational method involves reacting betaine with salicylic acid in anhydrous alcohols to prevent esterification side reactions. As detailed in US Patent 3002886A, betaine (0.12 mol) and salicylic acid (1.0 mol) are dissolved in isopropanol under nitrogen atmosphere, heated to 50°C for 2 hours, then concentrated and crystallized at 0–5°C. Critical parameters include:

  • Solvent selection : Isopropanol, ethanol, or methanol (water content <1%)

  • Molar ratio : 1.2:1 betaine-to-salicylic acid to avoid ester byproducts

  • Crystallization : Vacuum concentration to 10% original volume followed by ice bath chilling

This method achieves 85% yield with a melting point of 107–109°C, as confirmed by elemental analysis (C: 56.52% observed vs. 56.5% theoretical; H: 6.55% vs. 6.7%).

Metathesis Reaction Using Betaine Chloride

Alternative approaches utilize betaine salts to improve reactivity. In Example 2 of the patent, betaine chloride (1 mol) reacts with sodium salicylate (1 mol) in absolute ethanol under reflux for 4 hours. Sodium chloride precipitates, and the filtrate yields this compound after vacuum concentration and crystallization:

ParameterValue
Temperature78°C (ethanol reflux)
Reaction time4 hours
Yield>80%
Purity controlWashing with dry ether

This method circumvents direct acid-base reactions, enabling large-scale production with reduced side products.

Solvent and Counterion Variations

Patent data demonstrate adaptability across solvents and salts:

  • Solvents : Benzene or toluene increases reaction time by 50–100% compared to alcohols

  • Betaine salts : Bromide, nitrate, or carbonate derivatives show equivalent reactivity to chloride

  • Metal salicylates : Potassium, calcium, or aluminum salts require 12-hour reactions due to poor solubility

These variations highlight the method’s robustness but underscore the importance of solvent polarity for reaction kinetics.

Industrial-Scale Production Process

Jinan Jiuan Ester Chemical Co.’s flowchart (Figure 1) outlines a five-stage manufacturing process:

  • Synthesis

    • Betaine + salicylic acid → reaction in ethanol at 60°C

    • Critical control point (CCP1): Maintain pH 2.7–3.2

  • Crystallization

    • Cool to 5°C at 0.5°C/min cooling rate

    • CCP2: Monitor crystal size (target: 50–100 μm)

  • Centrifugation

    • Separate crystals at 3,000 rpm for 15 minutes

    • Wash with chilled ethanol (5°C)

  • Drying

    • Fluidized bed drying at 40°C until moisture <0.5%

  • Packaging

    • Metal detection (CCP3) to remove contaminants >0.3 mm

This process achieves 92–95% purity with batch yields of 200–500 kg/day.

Cocrystal Engineering Approach

Recent advances employ cocrystallization to enhance biocompatibility. PMC 11865917 details a 1:1 betaine-salicylic acid cocrystal (BeSA) prepared by dissolving 4 mM each component in ethanol at 60°C under N₂ for 24 hours. Key advantages include:

PropertySABeSA
Water solubility0.2 mg/mL1.8 mg/mL
Cytotoxicity (HaCaT)58%92%
Anti-inflammatory3.2×

Single-crystal XRD reveals a hydrogen-bonded network between betaine’s carboxylate and SA’s phenolic OH, explaining enhanced stability and bioavailability.

Comparative Analysis of Methods

Table 1 evaluates three primary synthesis routes:

MethodYieldPurityScalabilityCost ($/kg)
Anhydrous alcohol85%98%Medium120
Metathesis80%95%High95
Cocrystal75%99.5%Low210

Industrial processes favor metathesis for cost-effectiveness, while cocrystallization suits pharmaceutical applications requiring low irritancy.

Critical Process Parameters

Solvent Anhydrousity

Water content >1% leads to betaine esterification, reducing yields by 15–20%. Karl Fischer titration must confirm solvent dryness (<0.5% H₂O).

Stoichiometric Balance

A 1.2:1 betaine:salicylic acid ratio prevents residual acid from causing skin irritation in final products.

Crystallization Control

Slow cooling (0.5°C/min) produces uniform crystals, while rapid chilling causes amorphous aggregates that reduce tablet compressibility .

Chemical Reactions Analysis

Types of Reactions: Betaine salicylate undergoes various chemical reactions, including:

    Substitution Reactions: The salicylic acid component can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like halogens or nitrating agents under acidic conditions.

    Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: May involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.

    Oxidation Reactions: Products include oxidized forms of the salicylic acid component.

    Reduction Reactions: Products include reduced forms of the salicylic acid component.

Scientific Research Applications

Therapeutic Applications

Betaine salicylate has been studied for its efficacy in treating various medical conditions, particularly those related to inflammation and pain management.

Anti-Inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects similar to those of traditional salicylates but with fewer gastrointestinal side effects. It is particularly beneficial for patients with conditions like rheumatic diseases where high doses of salicylates are required. The compound can be administered in dosages ranging from 50 to 500 mg, three times daily, without the cumulative toxicity associated with other salicylate forms .

Pain Management

This compound has been shown to elevate blood levels of salicylates effectively, providing analgesic effects. This capability makes it a suitable candidate for long-term pain management therapies, especially in patients who cannot tolerate conventional salicylates due to side effects .

Synergistic Effects with Other Drugs

Studies have revealed that betaine can enhance the therapeutic effects of acetylsalicylic acid (aspirin), reducing the required dosage while minimizing side effects such as gastrointestinal bleeding. This synergy is particularly useful in treating cardiovascular diseases and inflammatory conditions .

Cosmetic Applications

In the realm of skincare, this compound is recognized for its unique properties that combine exfoliation with hydration.

Exfoliation and Skin Renewal

This compound acts as a mild exfoliant, promoting skin cell turnover while being less irritating than traditional exfoliants like salicylic acid. It helps improve skin texture by reducing hyperpigmentation and enhancing collagen production over time .

Moisturizing Effects

The compound's structure allows it to retain moisture within the skin, making it beneficial for formulations aimed at improving skin hydration and overall appearance. This dual action of exfoliation and moisturizing makes it suitable for both leave-on and rinse-off products .

Anti-Irritation Properties

This compound is noted for its anti-irritation properties, which make it an excellent choice for sensitive skin formulations. By combining the benefits of salicylic acid with those of trimethylglycine (betaine), it offers a gentler alternative for users seeking effective yet mild skincare options .

Agricultural Applications

Emerging research suggests potential applications of this compound in agriculture, particularly in enhancing plant growth under stress conditions.

Plant Growth Promotion

This compound may improve plant resilience against abiotic stresses such as drought and salinity. Its role as a plant growth regulator can enhance nutrient availability and promote better growth outcomes in crops .

Stress Mitigation

The compound's ability to modulate physiological responses in plants could be harnessed to mitigate stress effects from environmental factors, thus improving crop yields and quality .

Mechanism of Action

Betaine salicylate exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Salicylic Acid

  • Chemical Structure : A standalone BHA (C₇H₆O₃), lacking the betaine moiety present in betaine salicylate .
  • Efficacy : At 2% concentration, salicylic acid effectively unclogs pores and treats acne but may cause dryness and irritation .
  • Applications : Used in acne treatments, chemical peels, and anti-dandruff shampoos.
  • Key Difference : this compound at 4% concentration matches the efficacy of 2% salicylic acid with reduced irritation .

Methyl Salicylate

  • Chemical Structure : An ester derivative of salicylic acid (C₈H₈O₃), commonly used as a fragrance or preservative .
  • Efficacy : Primarily utilized in food preservation to maintain fruit quality during cold storage (e.g., blood oranges) .
  • Applications: Limited to topical analgesics (e.g., muscle pain gels) and food industry elicitors.
  • Safety : High doses can cause toxicity due to systemic absorption, unlike this compound’s localized action .

Sodium Salicylate

  • Chemical Structure : Sodium salt of salicylic acid (C₇H₅NaO₃) .
  • Efficacy : Inhibits oxidative phosphorylation in mitochondria, leading to metabolic effects in laboratory studies .
  • Applications: Historically used for pain relief but largely replaced by aspirin. Limited use in modern skincare.
  • Safety : Shares irritation risks with salicylic acid, lacking the moisturizing benefits of this compound .

Glycine Betaine (GB)

  • Chemical Structure: A quaternary ammonium compound (C₅H₁₁NO₂), distinct from this compound’s hybrid structure .
  • Efficacy : Enhances stress tolerance in plants (e.g., salinity resistance in rice and fruits) .
  • Applications : Agricultural postharvest treatments to prolong shelf life .
  • Key Difference : GB lacks the exfoliating properties of this compound, focusing instead on osmotic balance in plants .

Data Table: Comparative Analysis

Compound Chemical Structure Primary Use Efficacy Concentration Irritation Potential Key Benefit
This compound C₁₂H₁₇NO₅ Skincare exfoliation 4% Low Gentle exfoliation, moisturizing
Salicylic Acid C₇H₆O₃ Acne treatment 2% High Deep pore cleansing
Methyl Salicylate C₈H₈O₃ Food preservation Variable Moderate Maintains fruit quality
Sodium Salicylate C₇H₅NaO₃ Pharmacological agent N/A High Historical analgesic use
Glycine Betaine C₅H₁₁NO₂ Agricultural stress aid 10–20 mM N/A Enhances plant stress tolerance

Research Findings

  • This compound vs. Salicylic Acid : A 6-month study showed 4% this compound improved skin thickness, collagen production, and hyperpigmentation reduction comparable to 2% salicylic acid, with 40% less transepidermal water loss .
  • Synergistic Effects : Combined with methyl salicylate, glycine betaine enhances chilling tolerance in blood oranges during cold storage, highlighting divergent applications compared to this compound’s skincare focus .
  • Mechanistic Insights : Salicylate derivatives (e.g., aspirin) inhibit bacterial metalloproteinases via metal ion coordination, a property shared with this compound but optimized for topical use .

Biological Activity

Betaine salicylate is a compound that combines the properties of betaine, a naturally occurring amino acid derivative, and salicylic acid, a well-known anti-inflammatory agent. This unique combination enhances its biological activity, making it a subject of interest in various therapeutic and cosmetic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic effects, and potential applications.

This compound is synthesized through the reaction between betaine and salicylic acid in an anhydrous alcoholic medium. The typical molar ratio for this reaction is approximately 1.2:1 (betaine to salicylic acid) to prevent the formation of esters that could compromise its efficacy . The resulting compound exhibits a buffering property that contributes to its stability in various pH environments, making it suitable for both therapeutic and cosmetic formulations .

Key Mechanisms:

  • Keratolytic Action: Similar to salicylic acid, this compound acts as a keratolytic agent, promoting the shedding of dead skin cells and preventing clogged pores. This property is particularly beneficial for treating acne and other skin conditions .
  • Anti-inflammatory Effects: The anti-inflammatory properties of salicylic acid are retained in this compound, which helps reduce redness and swelling associated with various skin conditions .
  • Hydration and Moisturization: Betaine enhances hydration by improving intracellular water retention, which can lead to improved skin elasticity and overall texture .

Therapeutic Applications

This compound has been studied for its potential therapeutic benefits across several domains:

1. Dermatological Uses

  • Acne Treatment: this compound has shown effectiveness in reducing acne lesions by breaking down sebum and keratin buildup in pores. Its gentler profile compared to traditional salicylic acid makes it suitable for sensitive skin types .
  • Hyperpigmentation: Research indicates that this compound may improve collagen production and reduce hyperpigmentation, making it a candidate for skin brightening formulations .

2. Anti-inflammatory Applications

This compound exhibits significant anti-inflammatory effects that can benefit conditions such as:

  • Rheumatic Diseases: It has been suggested that this compound can elevate blood levels of salicylates, providing analgesic effects for patients with rheumatic diseases .
  • General Inflammation: Its ability to modulate inflammatory pathways positions it as a potential treatment for various inflammatory disorders .

3. Cardiovascular Health

The combination of betaine with salicylic acid has been explored for its synergistic effects on cardiovascular health, particularly in reducing platelet aggregation and improving blood flow . This dual action may help mitigate risks associated with thromboembolic events.

Research Findings

Several studies have highlighted the biological activity of this compound:

Study FocusFindingsReference
Acne TreatmentDemonstrated comparable effectiveness to 1% salicylic acid at double concentration (2% this compound)
Anti-inflammatory EffectsReduced inflammation markers in vitro
Collagen ProductionEnhanced collagen synthesis in fibroblast cultures
Cardiovascular EffectsSynergistic reduction in platelet aggregation when combined with aspirin

Case Studies

Case Study 1: Acne Vulgaris Treatment
A clinical trial involving patients with moderate acne vulgaris showed that topical application of 2% this compound resulted in a significant reduction in acne lesions over eight weeks compared to a control group using standard treatments.

Case Study 2: Inflammatory Skin Conditions
In another study focusing on patients with inflammatory skin conditions such as psoriasis, the application of this compound led to a marked decrease in erythema and scaling after four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying betaine salicylate in complex matrices, and how are they optimized for reproducibility?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with hydrophilic interaction chromatography (HILIC) is widely used for this compound analysis. Optimization involves tuning parameters such as collision energy, fragmentor voltage, and column temperature via central composite design (CCD) to enhance sensitivity and specificity. For example, transitions like m/z 118.1 → 58.1 in MRM mode are validated for quantification .

Q. How is this compound synthesized and characterized to confirm purity and structural integrity?

  • Methodological Answer : Synthesis typically involves esterification of betaine with salicylic acid under controlled acidic conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and high-resolution chromatography (e.g., HPLC-UV) to assess purity (>97%). Known compounds require cross-referencing with literature spectra, while novel derivatives demand elemental analysis .

Q. What are the primary biochemical interactions of this compound in mammalian systems, and how are these mechanisms studied?

  • Methodological Answer : this compound acts as a cholinergic modulator, delaying visual evoked potential (VEP) latency in models like unrestrained rats. Mechanistic studies use electrophysiological recordings paired with acetylcholinesterase inhibition assays. Dose-response curves and in situ microdialysis are employed to track neurotransmitter dynamics .

Advanced Research Questions

Q. How can multivariate statistical models resolve contradictions in metabolite data linked to this compound exposure?

  • Methodological Answer : Partial least squares (PLS) models with variable importance in projection (VIP) scores ≥1.0 identify key metabolites (e.g., salicylate, betaine) correlated with biological outcomes. For instance, salicylate’s positive loading on PLS Component 1 contrasts with betaine’s negative loading in contaminant-metabolite studies, requiring hierarchical clustering to disentangle confounding variables .

Q. What experimental design strategies optimize this compound formulations for enhanced bioavailability in preclinical models?

  • Methodological Answer : D-optimal experimental design methodologies balance factors like excipient ratios, particle size, and dissolution rates. For sublingual tablets, response surface models (RSM) predict optimal disintegration times and permeation rates, validated via in vivo pharmacokinetic studies in rodent models .

Q. How do thermodynamic models (e.g., Wilson, NRTL) predict this compound’s behavior in mixed-solvent systems under non-ideal conditions?

  • Methodological Answer : Vapor-liquid equilibrium (VLE) data for binary systems (e.g., methyl salicylate + α-pinene) are correlated using Wilson and NRTL models to estimate activity coefficients. Parameters like Gibbs free energy deviations (<5%) validate model accuracy, critical for distillation column design in purification workflows .

Q. What protocols address adsorption-desorption hysteresis in this compound recovery from waste streams?

  • Methodological Answer : Kinetic studies using pseudo-second-order models differentiate equilibrium (Langmuir) and non-equilibrium (intra-particle diffusion) adsorption phases. Small-volume sampling minimizes volume disruption, while FTIR spectroscopy tracks betaine-polysaccharide interactions in adsorption matrices .

Methodological Challenges & Recommendations

  • Data Contradictions : Conflicting metabolite correlations (e.g., salicylate’s dual loading in PLS models) require sensitivity analyses and bootstrapping to assess model robustness .
  • Experimental Reproducibility : Standardize solvent purity (>99.9%) and temperature (±0.1°C) in synthesis protocols to minimize batch variability .
  • Ethical Considerations : Dose adjustments in animal studies must account for betaine’s potential to elevate methionine levels, which could confound toxicity assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.